2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid
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Overview
Description
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an acetic acid moiety
Mechanism of Action
Target of Action
They exert anticancer activity by inhibiting enzymes, vascular endothelial growth factor receptor, and epidermal growth factor receptor, which play crucial roles in disease progression .
Mode of Action
For instance, they can inhibit enzymes, thereby disrupting the biochemical pathways that these enzymes are involved in .
Biochemical Pathways
For instance, they can inhibit enzymes involved in critical cellular processes, thereby affecting these pathways .
Pharmacokinetics
It is known that the presence of a triazole ring in a compound can improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Some compounds containing a triazole ring have been shown to exhibit potent inhibitory activities against certain cancer cell lines .
Action Environment
It is known that various internal and external factors can influence the action of a compound, including genetics, viruses, drugs, diet, and smoking .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with .
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid typically involves the formation of the triazole ring followed by bromination and subsequent introduction of the acetic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, amines, or thiols in solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, anticancer, or antiviral properties.
Materials Science: The compound can be incorporated into polymers or dendrimers for applications in catalysis, photochemistry, or molecular electronics.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds and natural product analogs.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxylic acid and 1,2,3-triazole-5-carboxylic acid share similar structural features and reactivity.
Bromo-substituted Heterocycles: Compounds such as 4-bromo-1H-pyrazole and 4-bromo-1H-imidazole have similar bromine substitution patterns.
Uniqueness
2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid is unique due to the combination of the triazole ring and the acetic acid moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-bromotriazol-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTERQGNJJSJSAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1Br)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934964-63-2 |
Source
|
Record name | 2-(4-bromo-2H-1,2,3-triazol-2-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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